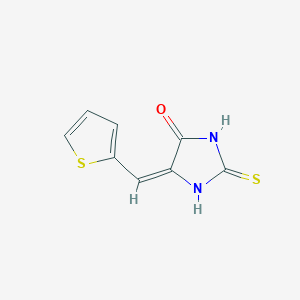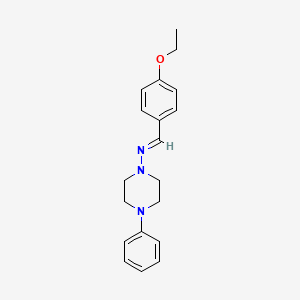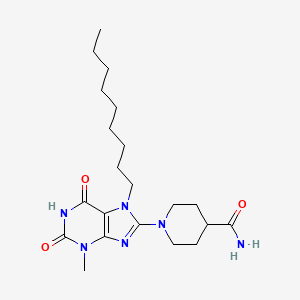
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is a complex organic compound with the molecular formula C24H32 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes .
Wissenschaftliche Forschungsanwendungen
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Wirkmechanismus
The mechanism of action of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene involves its interaction with various molecular targets. The pathways involved are not well-characterized, but the compound’s structure suggests it may interact with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo(15.2.2.2(3,6))tricosa-1(20),3(23),4,6(22),17(21),18-hexaene
- Tricyclo(17.2.2.2(3,6))pentacosa-1(22),3(25),4,6(24),19(23),20-hexaene
- Tricyclo(16.2.2.2(8,11))tetracosa-1(21),18(22),19-trien-2-one
Uniqueness
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is unique due to its specific tricyclic structure and the presence of multiple double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C24H32 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
tricyclo[16.2.2.23,6]tetracosa-1(20),3(24),4,6(23),18,21-hexaene |
InChI |
InChI=1S/C24H32/c1-2-4-6-8-10-21-12-16-23(17-13-21)20-24-18-14-22(15-19-24)11-9-7-5-3-1/h12-19H,1-11,20H2 |
InChI-Schlüssel |
CYCKDVFLUBUVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2=CC=C(CC3=CC=C(CCCCC1)C=C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)
